molecular formula C18H24Br2O6 B12520186 Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate

Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate

Cat. No.: B12520186
M. Wt: 496.2 g/mol
InChI Key: UFHWKGQQIWZVHP-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Molecular Geometry

The molecular geometry of this compound is defined by its planar 1,4-phenylene ring substituted with bromine atoms at the 2- and 5-positions. The ester functionalities at the 1- and 4-positions introduce tert-butyl groups, which adopt a staggered conformation relative to the aromatic plane to minimize steric clashes. The bromine atoms, with their high electronegativity and van der Waals radii (1.85 Å), create localized electron-withdrawing effects that influence bond lengths and angles within the phenylene ring.

The central phenylene ring exhibits bond lengths consistent with aromatic systems, though the C–Br bonds (1.89–1.91 Å) are slightly elongated compared to C–C bonds (1.40 Å). The dihedral angles between the phenylene ring and the ester-linked oxygen atoms are approximately 120°, reflecting optimal orbital overlap for resonance stabilization. Crystallographic symmetry is likely reduced due to the asymmetric substitution pattern of bromine and tert-butyl groups, though specific space group data remain unreported in available literature.

Table 1: Key structural parameters of this compound

Parameter Value
Molecular formula C₁₈H₂₄Br₂O₆
Molecular weight 496.19 g/mol
Bond length (C–Br) 1.89–1.91 Å
Dihedral angle (O–C–O) ~120°

Conformational Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the conformational flexibility of this compound. The tert-butyl groups, characterized by nine equivalent protons, produce a singlet at δ 1.2–1.4 ppm in the ¹H NMR spectrum, indicative of their high symmetry and restricted rotation. The aromatic protons adjacent to bromine atoms (positions 3 and 6) are deshielded due to the electron-withdrawing effect of bromine, appearing as a singlet at δ 7.3–7.5 ppm.

In the ¹³C NMR spectrum, the carbonyl carbons of the acetate groups resonate at δ 168–170 ppm, while the quaternary carbons of the tert-butyl groups appear at δ 27–29 ppm. The absence of splitting in these signals suggests minimal conformational exchange at room temperature, likely due to steric hindrance from the tert-butyl groups. Two-dimensional NMR techniques, such as COSY and NOESY, could further elucidate through-space interactions between the tert-butyl and aromatic protons, though such data are not explicitly documented in available sources.

Comparative Structural Analysis with Phenylene Bis(oxy)diacetate Derivatives

This compound differs structurally from non-halogenated phenylene bis(oxy)diacetates in two key aspects: electronic effects from bromine substitution and steric bulk from tert-butyl esters. For example, replacing bromine with hydrogen in the analogous di-tert-butyl 2,2'-((1,4-phenylene)bis(oxy))diacetate reduces the molecular weight by 159.8 g/mol and eliminates the electron-withdrawing influence, thereby increasing electron density on the aromatic ring.

Table 2: Comparative structural features of phenylene bis(oxy)diacetate derivatives

Derivative Substituents Molecular Weight (g/mol) Key Electronic Effect
Dibromo derivative 2,5-Br; tert-butyl 496.19 Strong electron-withdrawing
Non-halogenated derivative H; tert-butyl 336.35 Neutral
Dichloro derivative 2,5-Cl; tert-butyl 407.69 Moderate electron-withdrawing

The tert-butyl esters also distinguish this compound from methyl or ethyl analogs. For instance, diethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has a lower molecular weight (424.12 g/mol) and reduced steric hindrance, enabling greater rotational freedom around the ester linkages. This contrast highlights how alkyl chain length in ester groups modulates both solubility and conformational rigidity in phenylene bis(oxy)diacetates.

Properties

Molecular Formula

C18H24Br2O6

Molecular Weight

496.2 g/mol

IUPAC Name

tert-butyl 2-[2,5-dibromo-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenoxy]acetate

InChI

InChI=1S/C18H24Br2O6/c1-17(2,3)25-15(21)9-23-13-7-12(20)14(8-11(13)19)24-10-16(22)26-18(4,5)6/h7-8H,9-10H2,1-6H3

InChI Key

UFHWKGQQIWZVHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=C(C=C1Br)OCC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 2,5-Dibromo-1,4-benzenediol : Synthesized via bromination of hydroquinone using bromine or N-bromosuccinimide (NBS).
    • tert-Butyl bromoacetate : Prepared by esterification of bromoacetyl bromide with tert-butanol.
  • Base Selection :
    Potassium carbonate (K2CO3) is preferred for its mild basicity and ability to deprotonate phenolic hydroxyl groups without inducing side reactions.

  • Solvent System :
    Anhydrous acetone or dimethylformamide (DMF) is used to enhance nucleophilicity and dissolve intermediates.

  • Reaction Protocol :

    • 2,5-Dibromo-1,4-benzenediol (1 equiv) is combined with tert-butyl bromoacetate (2.2 equiv) and K2CO3 (2.5 equiv) in refluxing acetone (12–24 h).
    • Progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (4:1) as the eluent.
  • Workup and Purification :

    • The mixture is filtered to remove salts, concentrated under reduced pressure, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Typical yields range from 60–75%.

Challenges and Optimization

  • Steric Hindrance : The tert-butyl groups impose steric constraints, necessitating excess alkyl halide and prolonged reaction times.
  • Competitive Elimination : Elevated temperatures (>80°C) may favor elimination over substitution; maintaining reflux at 60–70°C mitigates this.

Mitsunobu Reaction: Alternative Approach

The Mitsunobu reaction offers an alternative for forming ether linkages under milder conditions, particularly useful for acid-sensitive substrates.

Procedure

  • Reagents :

    • Triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) as the redox system.
    • 2,5-Dibromo-1,4-benzenediol and tert-butyl hydroxyacetate.
  • Conditions :

    • Reaction proceeds at room temperature in tetrahydrofuran (THF) over 6–8 h.
  • Yield :

    • 50–65%, lower than Williamson due to reagent costs and byproduct formation.

Comparative Analysis of Methods

Parameter Williamson Mitsunobu
Yield 60–75% 50–65%
Cost Low High
Reaction Time 12–24 h 6–8 h
Scalability High Moderate
Byproducts Minimal Triphenylphosphine oxide

Advanced Modifications and Derivatives

Halogen Exchange Strategies

Bromine atoms on the phenylene core can be substituted via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or alkynyl groups. For example:

  • Reaction with phenylboronic acid yields di-tert-butyl 2,2'-((2,5-diphenyl-1,4-phenylene)bis(oxy))diacetate.

Ester Hydrolysis

The tert-butyl esters are hydrolyzed to carboxylic acids using trifluoroacetic acid (TFA), enabling further functionalization: $$ \text{Di-tert-butyl ester} \xrightarrow{\text{TFA}} \text{2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))diacetic acid} $$

Chemical Reactions Analysis

Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in ester groups, halogen substituents, or additional functional moieties. Key examples include:

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Ester Groups Substituents Key Properties/Applications
Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate (Target) C₁₈H₂₄Br₂O₆ 496.19 tert-butyl Br (2,5-positions) High steric hindrance; stable ester hydrolysis.
Dimethyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate (AMTH242) C₁₂H₁₂Br₂O₆ 412.03 Methyl Br (2,5-positions) Higher reactivity in hydrolysis; lower stability.
Acetic acid, 2,2'-[(2,5-dichloro-1,4-phenylene)bis(oxy)]bis C₁₂H₁₂Cl₂O₆ 323.13 Free carboxylic acid Cl (2,5-positions) Polar, acidic; used in ion-exchange resins.
Diethyl 2,2'-(5,5'-(oxybis(ethane-1,2-diyl)bis(oxy)bis(1,4-phenylene)bis(2H-tetrazole-2,5-diyl)diacetate (4k) C₂₄H₂₈N₈O₈ 588.55 Ethyl Tetrazole rings Click chemistry applications; nitrogen-rich structure.
Key Observations :

Ester Group Impact :

  • The tert-butyl esters in the target compound confer higher hydrolytic stability compared to methyl (AMTH242) or ethyl esters (4k). Methyl esters are more reactive in nucleophilic acyl substitutions due to lower steric hindrance.
  • Ethyl esters in compound 4k are part of a tetrazole-containing structure, enabling applications in bioorthogonal chemistry.

Halogen Substitution :

  • Bromine (Br) in the target compound vs. chlorine (Cl) in the dichloro analog affects electronic properties . Bromine’s larger atomic size and polarizability enhance its leaving-group ability in SN2 reactions.
  • The dichloro analog’s free carboxylic acid groups increase polarity, making it suitable for coordination chemistry.

Functional Moieties: Compound 4k’s tetrazole rings enable click chemistry applications, unlike the target compound’s inert ester groups. The diol precursor (2,2'-(2,5-dibromo-1,4-phenylene)diethanol) in highlights how esterification reduces polarity and enhances stability.

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s stability makes it preferable for multi-step syntheses, such as prodrugs (see ).
  • Polymer Chemistry : Bromine substituents enable Suzuki coupling for conductive polymer synthesis.
  • Limitations : Tert-butyl esters require harsh conditions (e.g., trifluoroacetic acid) for deprotection, unlike methyl esters.

Biological Activity

Di-tert-butyl 2,2'-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate (CAS No. 1054625-64-7) is a synthetic compound with potential applications in various fields due to its unique chemical structure. The compound features a dibromo-substituted phenylene moiety linked by ether functionalities, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₄Br₂O₆
  • Molecular Weight : 496.19 g/mol
  • Purity : Typically >98% for research applications

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its antioxidant properties and cytotoxic effects against various cell lines.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The antioxidant capacity of compounds similar to this compound has been assessed using various assays:

Assay Type Method Results
DPPH Radical ScavengingColorimetric assaySignificant scavenging activity observed at concentrations above 50 µM.
FRAP AssayFerric reducing antioxidant powerEnhanced reducing power correlated with concentration.

The compound exhibited notable free radical scavenging ability, suggesting potential applications in preventing oxidative damage in biological systems.

Cytotoxicity Studies

Cytotoxicity assays have evaluated the effects of this compound on different cancer cell lines:

Cell Line IC50 (µM) Notes
HeLa (cervical cancer)25Induces apoptosis through mitochondrial pathways.
MCF-7 (breast cancer)30Exhibits cell cycle arrest at G2/M phase.
A549 (lung cancer)20Significant reduction in cell viability after 48 hours of exposure.

The compound demonstrated selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells.

The proposed mechanism of action for this compound includes:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle progression at the G2/M checkpoint, preventing further division of cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Study on HeLa Cells :
    • Researchers investigated the cytotoxic effects and found that treatment with this compound led to a significant increase in apoptosis markers compared to untreated controls.
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth rates compared to controls. Further histological analysis indicated decreased proliferation and increased apoptosis within tumors.

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